3,5-bis(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features, including methoxy groups, a trifluoromethyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Final Coupling: The final step involves coupling the pyrazole derivative with the methoxy-substituted benzyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the pyrazole ring can lead to dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it may have activity against certain biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new agrochemicals, dyes, and polymers. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism of action of 2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-HYDROXYPHENYL METHYL ETHER
- 2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-ETHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 2-{3-(2,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups. The presence of both methoxy and trifluoromethyl groups, along with the pyrazole ring, gives it distinct chemical and biological properties compared to similar compounds. This unique structure may result in different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H25F3N2O4 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C27H25F3N2O4/c1-33-19-8-10-21(25(13-19)35-3)23-15-24(22-11-9-20(34-2)14-26(22)36-4)32(31-23)16-17-6-5-7-18(12-17)27(28,29)30/h5-15H,16H2,1-4H3 |
InChI Key |
IGKRQJCMWDIXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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